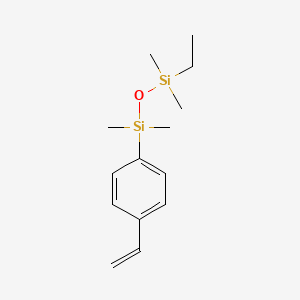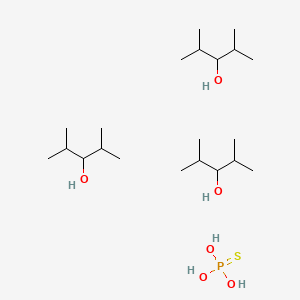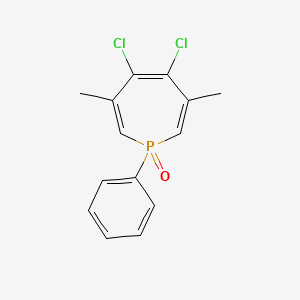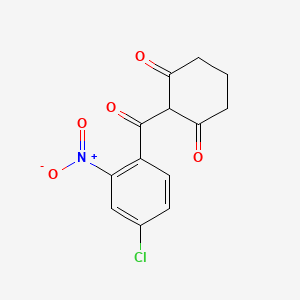
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by the presence of a cyclohexane ring with two ketone groups at the 1 and 3 positions, and a 4-chloro-2-nitrobenzoyl group attached to the 2 position. It is a colorless or white solid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- typically involves the reaction of 1,3-cyclohexanedione with 4-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product. The product is typically isolated by filtration and recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-chloro-2-aminobenzoyl)-1,3-cyclohexanedione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. By inhibiting HPPD, the compound disrupts the production of essential molecules in plants, leading to their death. This mechanism is particularly relevant in its use as a herbicide .
Comparison with Similar Compounds
Similar Compounds
Mesotrione: 2-(4-Mesyl-2-nitrobenzoyl)-1,3-cyclohexanedione.
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione.
Uniqueness
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- is unique due to its specific substitution pattern and the presence of both chloro and nitro groups on the benzoyl moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
105693-10-5 |
|---|---|
Molecular Formula |
C13H10ClNO5 |
Molecular Weight |
295.67 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H10ClNO5/c14-7-4-5-8(9(6-7)15(19)20)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2 |
InChI Key |
LSFHRPFXBDQLES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


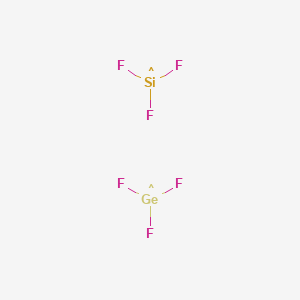
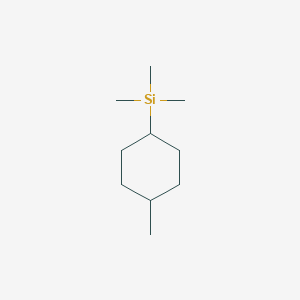
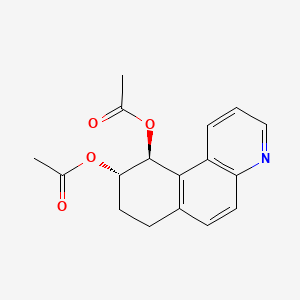
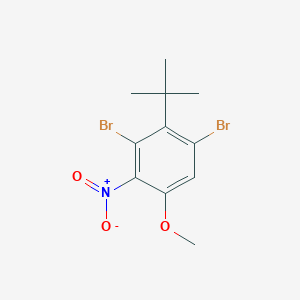
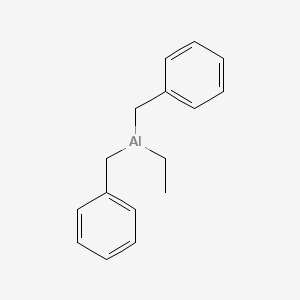
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
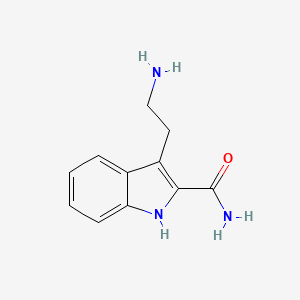
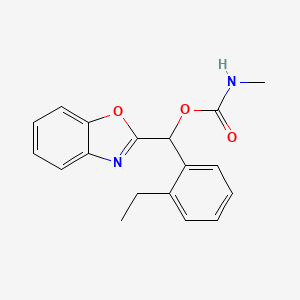

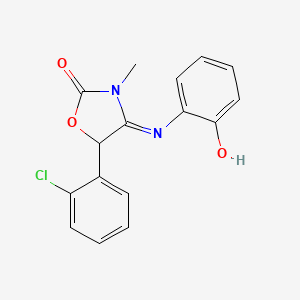
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
